molecular formula C13H25NO5 B1531876 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate CAS No. 1424941-11-6

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate

Cat. No. B1531876
M. Wt: 275.34 g/mol
InChI Key: HAHZIGSUKSJAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate (ETBM) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. ETBM is a small molecule that can be synthesized in the laboratory and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the catalytic activity of enzymes, as a probe to study protein-protein interactions, and as a tool to study the stability of proteins. It has also been used to study the structure and function of proteins, as well as to study the structure and dynamics of cellular membranes. Furthermore, Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate has been used to study the structure and function of DNA and RNA, as well as to study the structure and function of enzymes.

Mechanism Of Action

The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is still not fully understood. It is believed that Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate binds to proteins and enzymes in the cell, altering their structure and function. It is thought that the binding of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate to proteins and enzymes can lead to changes in the activity of these proteins and enzymes, leading to changes in the biochemical and physiological processes in the cell.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate are still being studied. However, it is believed that Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can affect the activity of proteins and enzymes in the cell, leading to changes in the biochemical and physiological processes in the cell. It is also believed that Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can alter the structure and function of proteins and enzymes, leading to changes in the structure and function of cellular membranes.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate is that it is relatively easy to synthesize in the laboratory. This makes it an attractive tool for use in lab experiments. However, there are some limitations to using Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate for lab experiments. For example, Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate can be toxic to cells at high concentrations, and it can also interfere with the activity of some proteins and enzymes.

Future Directions

There are several potential future directions for the study of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate. One potential direction is to further investigate the mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate, as well as its biochemical and physiological effects. Another potential direction is to develop new methods for synthesizing Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate in the laboratory. Additionally, further studies could be conducted to explore the potential applications of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate in scientific research. Finally, further studies could be conducted to explore the potential therapeutic use of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate.

properties

IUPAC Name

ethyl 3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-7-18-11(16)9(10(15)8(2)3)14-12(17)19-13(4,5)6/h8-10,15H,7H2,1-6H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHZIGSUKSJAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C)C)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-4-methylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.